

An In-depth Technical Guide to 2-(Phenylthio)ethanamine

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Compound of Interest

Compound Name: 2-(Phenylthio)ethanamine

Cat. No.: B1205008

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Phenylthio)ethanamine**, a molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthesis protocol, and explores its potential biological activities, with a focus on its interaction with neurotransmitter systems and its antimicrobial properties. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development.

Chemical and Physical Properties

2-(Phenylthio)ethanamine, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine moiety^[1]. Its chemical structure combines an aromatic ring with a primary amine, conferring both hydrophobic and hydrophilic characteristics to the molecule.

Table 1: Physicochemical Properties of **2-(Phenylthio)ethanamine**

Property	Value	Source(s)
CAS Number	2014-75-7	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ NS	[1]
Molecular Weight	153.25 g/mol	[1]
IUPAC Name	2-phenylsulfanylethanamine	[1] [3]
Synonyms	PAES, phenyl-2-aminoethyl sulfide, phenylthioethylamine	[1]
Appearance	Off-white to slightly yellowish solid	[1]
Melting Point	~43.52 °C	[1]
Boiling Point	234-257 °C	[1]
Density	~1.05 g/cm ³	[4]
Water Solubility	4819 - 8187 mg/L (estimated)	[1] [4]
Solubility in Organic Solvents	Soluble in ethanol and methanol; slightly soluble in acetone and DMSO.	[1]

Synthesis of 2-(Phenylthio)ethanamine

A common and straightforward method for the synthesis of **2-(Phenylthio)ethanamine** is through the nucleophilic substitution reaction between thiophenol and a haloethylamine derivative, such as 2-bromoethylamine hydrobromide.

Experimental Protocol: Nucleophilic Substitution

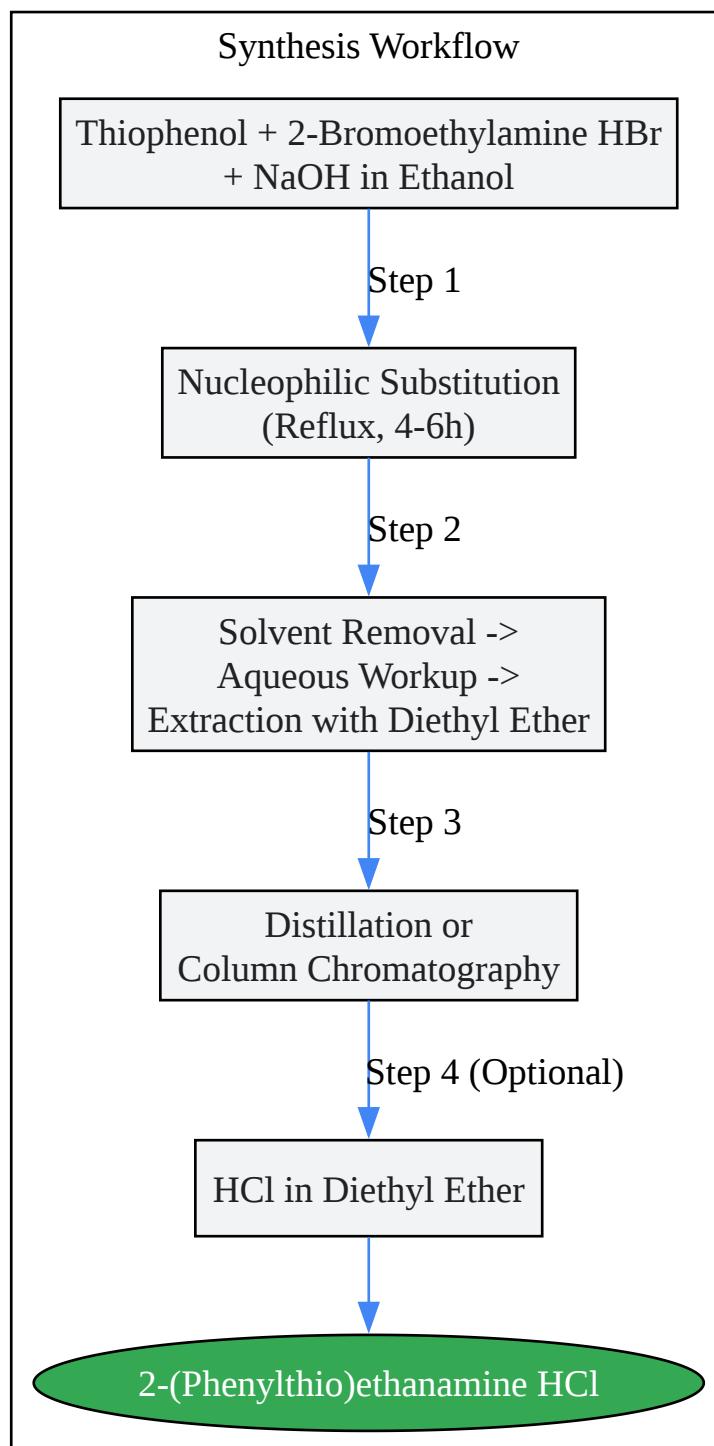
Materials:

- Thiophenol
- 2-Bromoethylamine hydrobromide

- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (HCl) in diethyl ether

Procedure:

- In a round-bottom flask, dissolve sodium hydroxide (2 equivalents) in ethanol with stirring.
- To this solution, add thiophenol (1 equivalent) dropwise at room temperature.
- Add 2-bromoethylamine hydrobromide (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- For purification, the crude product can be distilled under reduced pressure or purified by column chromatography on silica gel.
- To obtain the hydrochloride salt for better stability and handling, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum.



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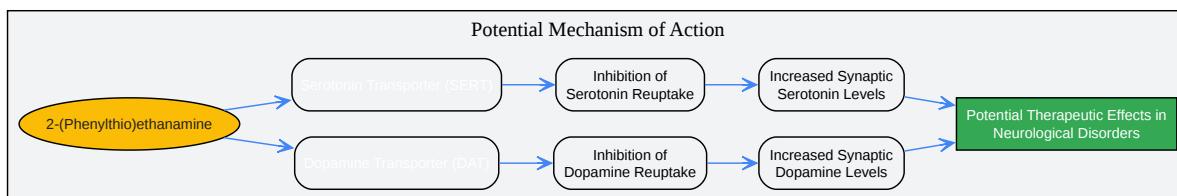
*Synthesis workflow for **2-(Phenylthio)ethanamine**.*

Biological Activity and Potential Applications

2-(Phenylthio)ethanamine is being investigated for its potential pharmacological activities, primarily focusing on its ability to modulate neurotransmitter systems and its antimicrobial properties.

Neurotransmitter Modulation

Compounds with a phenethylamine backbone are known to interact with various components of the central nervous system. It is suggested that **2-(Phenylthio)ethanamine** may act as a modulator of dopamine and serotonin pathways. This activity could be due to its interaction with neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).



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Proposed mechanism of neurotransmitter modulation.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

To quantitatively assess the interaction of **2-(Phenylthio)ethanamine** with dopamine and serotonin transporters, a neurotransmitter transporter uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.

Materials:

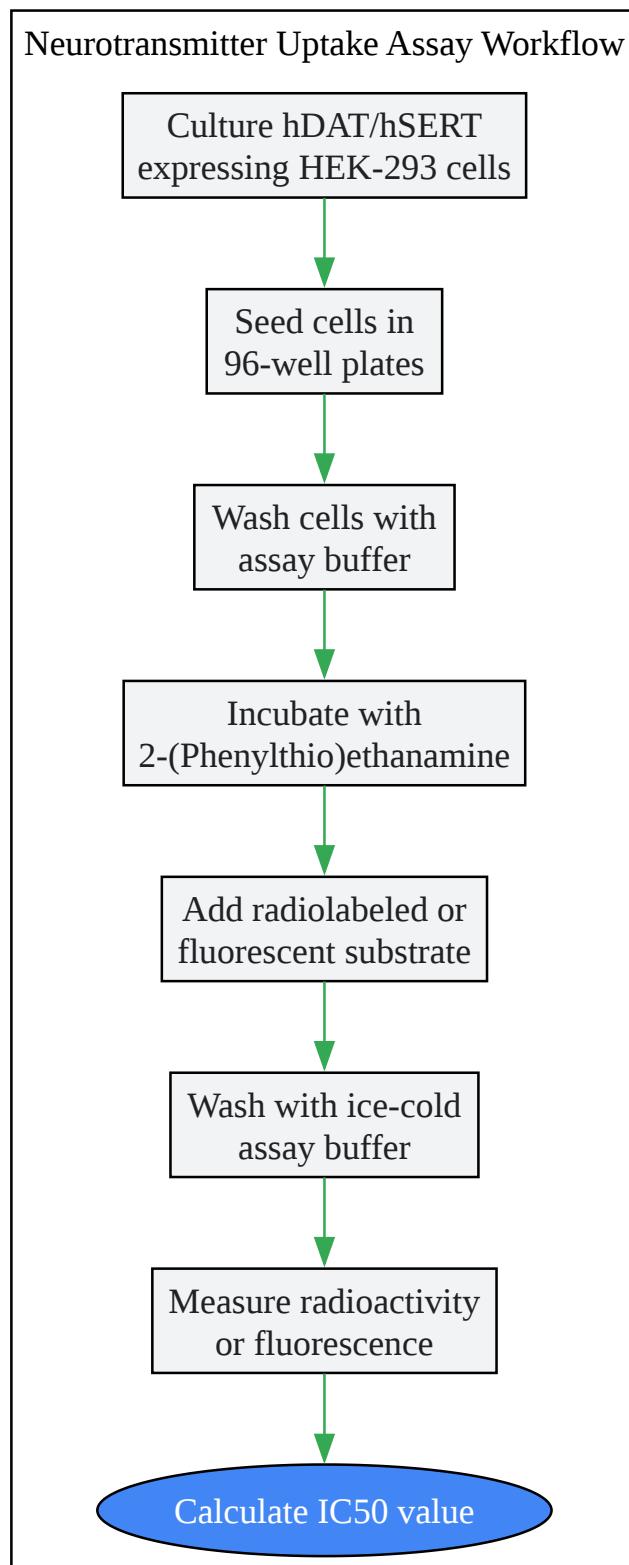
- HEK-293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

- Culture medium (e.g., DMEM with 10% FBS, antibiotics).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- Radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) or a fluorescent substrate.
- **2-(Phenylthio)ethanamine** test solutions at various concentrations.
- Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).
- Scintillation cocktail and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.

Procedure:

- Cell Culture: Culture the hDAT or hSERT expressing HEK-293 cells in appropriate culture medium until they reach about 80-90% confluence.
- Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Assay Preparation: On the day of the assay, wash the cells with assay buffer.
- Compound Incubation: Add varying concentrations of **2-(Phenylthio)ethanamine** or reference inhibitors to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
- Substrate Addition: Add the radiolabeled or fluorescent substrate to all wells and incubate for a specific duration (e.g., 10-15 minutes) at room temperature.
- Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Quantification:
 - For radiolabeled assays: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

- For fluorescent assays: Measure the fluorescence intensity using a fluorescence plate reader.
- Data Analysis: Determine the IC₅₀ value for **2-(Phenylthio)ethanamine** by plotting the percent inhibition of substrate uptake against the logarithm of the compound concentration.



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Workflow for neurotransmitter uptake assay.

Antimicrobial Properties

Derivatives of phenylthio compounds have demonstrated antimicrobial activity, suggesting that **2-(Phenylthio)ethanamine** may also possess such properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of **2-(Phenylthio)ethanamine** against various microorganisms can be determined using the broth microdilution method.

Materials:

- Pure culture of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Appropriate broth medium (e.g., Mueller-Hinton Broth).
- **2-(Phenylthio)ethanamine** stock solution.
- Sterile 96-well microtiter plates.
- Spectrophotometer or microplate reader.

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard.
- Serial Dilutions: Prepare serial twofold dilutions of **2-(Phenylthio)ethanamine** in the broth medium directly in the wells of a 96-well plate.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of **2-(Phenylthio)ethanamine** that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

2-(Phenylthio)ethanamine is a versatile molecule with potential applications in drug development, particularly in the area of neuroscience and infectious diseases. This technical guide provides a foundational understanding of its properties and methodologies for its synthesis and biological evaluation. Further research is encouraged to fully elucidate its pharmacological profile and therapeutic potential.

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